3-(2-fluorophenyl)-6-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(2-FLUOROPHENYL)-6-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of fused pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to DNA bases, which contributes to their effectiveness in various biological activities .
Preparation Methods
The synthesis of 3-(2-FLUOROPHENYL)-6-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the isoxazole ring, followed by the introduction of the fluorophenyl and pyridyl groups. Common synthetic routes include cyclization reactions and nucleophilic substitution reactions. Industrial production methods often employ high-yielding reactions under controlled conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
3-(2-FLUOROPHENYL)-6-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved often include signal transduction pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds include other fused pyridine derivatives such as:
- Furopyridines
- Thienopyridines
- Pyrrolopyridines
- Oxazolopyridines
- Imidazopyridines 3-(2-FLUOROPHENYL)-6-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of fluorophenyl and pyridyl groups, which contribute to its distinct biological activities and chemical properties .
Properties
Molecular Formula |
C24H15FN4O2 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-6-phenyl-N-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H15FN4O2/c25-19-9-5-4-8-17(19)22-21-18(23(30)27-16-10-12-26-13-11-16)14-20(28-24(21)31-29-22)15-6-2-1-3-7-15/h1-14H,(H,26,27,30) |
InChI Key |
RTUGTUHUNFTRHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)NC4=CC=NC=C4)C(=NO3)C5=CC=CC=C5F |
Origin of Product |
United States |
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